molecular formula C16H14BrN3O3S B2507318 2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide CAS No. 2034368-09-5

2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide

Cat. No.: B2507318
CAS No.: 2034368-09-5
M. Wt: 408.27
InChI Key: RFQDWUQNJFLLDQ-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide (CAS 2034368-09-5) is a synthetic small molecule with a molecular formula of C16H14BrN3O3S and a molecular weight of 408.27 g/mol. It features a thieno[3,2-d]pyrimidin-4-one core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. The compound's structure integrates a 2-bromo-5-methoxybenzamide group connected via an ethyl linker, offering a unique profile for structure-activity relationship studies. The thienopyrimidine scaffold is extensively documented in scientific literature for its biological activities. Research on analogous compounds highlights significant interest in their application as enzyme inhibitors. Specifically, diaminothienopyrimidine derivatives have been identified as potent inhibitors of enzymes like dihydrofolate reductase (DHFR) and pteridine reductase (PTR1) in parasitic organisms, suggesting potential for antiparasitic drug discovery . Furthermore, thieno[2,3-d]pyrimidine derivatives have demonstrated promising anti-proliferative effects against various human cancer cell lines, positioning them as valuable scaffolds in anticancer research . The presence of the bromo substituent on the benzamide ring offers a synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, making this compound a versatile and valuable intermediate for medicinal chemistry optimization and the synthesis of novel chemical libraries. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3S/c1-23-10-2-3-12(17)11(8-10)15(21)18-5-6-20-9-19-13-4-7-24-14(13)16(20)22/h2-4,7-9H,5-6H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQDWUQNJFLLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzoic acid and 4-oxothieno[3,2-d]pyrimidine.

    Amidation Reaction: The carboxylic acid group of 2-bromo-5-methoxybenzoic acid is converted to an amide using an appropriate amine derivative of 4-oxothieno[3,2-d]pyrimidine under dehydrating conditions.

    Reaction Conditions: Common reagents for this amidation include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reaction, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions. Conversely, reduction reactions can convert the carbonyl group in the thieno[3,2-d]pyrimidine moiety to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Oxidation: Hydroxyl or carbonyl derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine moiety is known to interact with nucleotide-binding sites, potentially inhibiting enzyme activity. The bromo and methoxy groups may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Discussion of Structural and Functional Insights

  • Thienopyrimidine vs. Quinazolinones, however, exhibit rigidity that may favor binding to hydrophobic pockets .
  • Substituent Effects : Bromo and methoxy groups in the benzamide moiety are conserved across analogs, suggesting their role in hydrophobic interactions or metabolic stability. The ethyl linker in the target compound may provide flexibility for optimal target engagement compared to rigid hydrazides .
  • The absence of a 4-oxo group in ’s compound may reduce hydrogen-bonding capacity, affecting potency .

Biological Activity

The compound 2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article delves into its biological activity, synthesizing findings from diverse research studies and patents.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}BrN3_{3}O2_{2}S
  • Molecular Weight : 396.27 g/mol

The compound features a bromine atom, a methoxy group, and a thieno[3,2-d]pyrimidine moiety, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. Specifically, derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones have shown effectiveness against various strains of Mycobacterium tuberculosis , which is crucial given the global health implications of tuberculosis (TB).

  • Inhibition Rates : The percentage inhibition of bacterial growth has been reported to range from 30% to 68% , depending on the specific derivative and concentration used in assays against strains such as Mycobacterium smegmatis and Mycobacterium bovis BCG .

Anti-inflammatory Activity

Other studies have highlighted the potential of related compounds as inhibitors of the NLRP3 inflammasome, a critical component in inflammatory responses. For instance, structural analogs have been shown to selectively inhibit IL-1β production in macrophages, which is pivotal in conditions like multiple sclerosis .

Case Studies

  • Antitubercular Activity :
    • A study demonstrated that a thieno[2,3-d]pyrimidin-4(3H)-one compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Mycobacterium tuberculosis H37Rv , indicating strong antitubercular potential .
  • Inflammasome Inhibition :
    • In vivo studies showed that treatment with inflammasome inhibitors led to significantly reduced levels of IL-1β in models of experimental autoimmune encephalomyelitis (EAE), suggesting therapeutic potential for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialMycobacterium tuberculosisInhibition rate: 30%-68%
Anti-inflammatoryNLRP3 InflammasomeReduced IL-1β production
AntitubercularMycobacterium tuberculosis H37RvMIC = 8 µg/mL
General InhibitionMacrophage activationSelective inhibition

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